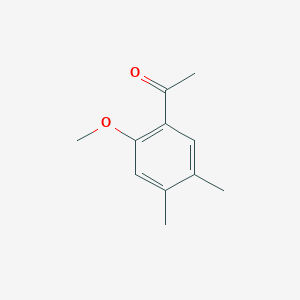

1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-methoxy-4,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-10(9(3)12)11(13-4)6-8(7)2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBUMVWTNSHAAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356280 | |

| Record name | 1-(2-methoxy-4,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91969-74-3 | |

| Record name | 1-(2-methoxy-4,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91969-74-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methoxy-4,5-dimethylphenyl)ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

Introduction

This compound, also known as 2-methoxy-4,5-dimethylacetophenone, is an aromatic ketone that serves as a valuable intermediate in organic synthesis. Its substituted phenyl ring, featuring a methoxy group and two methyl groups, offers a unique electronic and steric profile that can be exploited in the development of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and characterization, tailored for researchers and professionals in drug development and chemical sciences. Understanding the foundational characteristics of this building block is crucial for its effective application in synthetic workflows.

The strategic placement of the electron-donating methoxy and methyl groups on the aromatic ring influences its reactivity, particularly in electrophilic substitution reactions, while the acetyl group provides a reactive handle for a wide array of chemical transformations. This combination makes it a precursor of interest for various target structures.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 91969-74-3 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | White to light yellow crystalline powder (predicted) | [3] |

Synthesis and Purification

The most direct and common method for synthesizing this compound is through the Friedel-Crafts acylation of 3,4-dimethylanisole. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[4][5][6]

Primary Synthetic Route: Friedel-Crafts Acylation

The reaction involves treating 3,4-dimethylanisole with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4][7] The Lewis acid activates the acylating agent by coordinating to a halogen or oxygen atom, which facilitates the formation of a highly electrophilic acylium ion (CH₃CO⁺).[7][8] The electron-rich aromatic ring of 3,4-dimethylanisole then attacks the acylium ion. The directing effects of the ortho, para-directing methoxy and methyl groups favor substitution at the sterically accessible position ortho to the methoxy group. The resulting aryl ketone product is less reactive than the starting material due to the electron-withdrawing nature of the acetyl group, which prevents further acylation.[6]

Caption: Workflow for the Friedel-Crafts Acylation Synthesis.

Experimental Protocol: Synthesis

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagents: Suspend anhydrous aluminum chloride (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) and cool the mixture to 0-5 °C using an ice bath.

-

Addition: Dissolve 3,4-dimethylanisole (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of solvent and load it onto a silica gel column. Elute with a non-polar to a moderately polar solvent system (e.g., a gradient of ethyl acetate in hexane).

Physicochemical Properties

The physical properties of an organic compound are critical for its handling, storage, and application in various reaction conditions.

| Property | Value / Description | Reference |

| Melting Point | 68-74 °C (for the related 2'-hydroxy derivative) | [9] |

| Boiling Point | 144 °C at 18 mmHg (for the related 2'-hydroxy derivative) | [10] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [3][11] |

| pKa | 10.59 ± 0.23 (predicted for the related 2'-hydroxy derivative) | [10] |

Spectroscopic and Spectrometric Characterization

Structural elucidation and purity assessment rely heavily on modern spectroscopic techniques. The following sections detail the expected spectral data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environment in a molecule.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | s | 1H | Ar-H (H-6) |

| ~6.7 | s | 1H | Ar-H (H-3) |

| ~3.9 | s | 3H | -OCH ₃ |

| ~2.5 | s | 3H | -COCH ₃ |

| ~2.25 | s | 3H | Ar-CH ₃ (C-5) |

| ~2.20 | s | 3H | Ar-CH ₃ (C-4) |

The chemical shifts are estimates based on substituent effects and data from analogous compounds.[12][13]

Protocol for ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer: Vortex the vial until the sample is fully dissolved and transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity. Acquire the spectrum using standard parameters, ensuring a sufficient number of scans for a high signal-to-noise ratio.[12]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~200 | C =O |

| ~158 | C -OCH₃ (C-2) |

| ~138 | Ar-C (C-4 or C-5) |

| ~135 | Ar-C (C-5 or C-4) |

| ~130 | Ar-C (C-1) |

| ~125 | Ar-C H (C-6) |

| ~110 | Ar-C H (C-3) |

| ~55 | -OC H₃ |

| ~29 | -COC H₃ |

| ~20 | Ar-C H₃ |

| ~19 | Ar-C H₃ |

Chemical shifts are estimates based on known values for substituted acetophenones.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₃) |

| ~1675 | C=O Stretch | Aryl Ketone |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

Data is based on typical values for aromatic ketones and ethers.[13][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The expected molecular ion peak for C₁₁H₁₄O₂ would appear at m/z = 178.

-

Key Fragments: The most prominent fragmentation is often the alpha-cleavage (McLafferty rearrangement is not possible), leading to the loss of a methyl radical or the entire acetyl group.

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a fragment at m/z = 163 (acylium ion).

-

[M-43]⁺: Loss of the acetyl group (•COCH₃), resulting in a fragment at m/z = 135.

-

Sources

- 1. PubChemLite - 91969-74-3 (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 2. 1-(4-Methoxy-2,6-dimethylphenyl)ethanone | C11H14O2 | CID 822100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-HYDROXY-4',5'-DIMETHYLACETOPHENONE | 36436-65-4 [chemicalbook.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. synarchive.com [synarchive.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. chemimpex.com [chemimpex.com]

- 10. echemi.com [echemi.com]

- 11. 2'-Hydroxy-4',5'-dimethylacetophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Ethanone, 1-(2,5-dimethoxyphenyl)- [webbook.nist.gov]

- 15. Ethanone, 1-(2-hydroxy-4-methoxyphenyl)- [webbook.nist.gov]

An In-depth Technical Guide to 1-(2-Methoxy-4,5-dimethylphenyl)ethanone (CAS No. 91969-74-3)

Introduction: Unveiling a Versatile Synthetic Building Block

1-(2-Methoxy-4,5-dimethylphenyl)ethanone is a substituted acetophenone, a class of aromatic ketones that serve as pivotal intermediates in the landscape of organic synthesis. While this specific molecule may not be a household name in drug discovery, its structural motifs—a highly substituted, electron-rich benzene ring bearing a ketone—are characteristic of precursors for a wide array of biologically active molecules and complex chemical scaffolds. The strategic placement of the methoxy and dimethyl functional groups on the phenyl ring dictates its reactivity, particularly in electrophilic substitution and condensation reactions, making it a valuable tool for medicinal chemists and process development scientists.

This guide provides a comprehensive overview of this compound, from its fundamental properties and a validated synthesis protocol to its potential applications and essential safety considerations. The information herein is curated for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chemical intermediate.

Physicochemical Properties and Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in research and development. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 91969-74-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₂ | [2] |

| Molecular Weight | 178.23 g/mol | [2][3][4] |

| IUPAC Name | This compound | |

| Synonyms | 4,5-Dimethyl-2-methoxyacetophenone | [3] |

| Appearance | Predicted: Off-white to yellow solid | |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |

Synthesis Protocol: A Validated Approach via Friedel-Crafts Acylation

The synthesis of this compound can be efficiently achieved through the Friedel-Crafts acylation of 3,4-dimethylanisole (also known as 1-methoxy-3,4-dimethylbenzene). This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.[5]

Causality and Experimental Rationale

The choice of Friedel-Crafts acylation is dictated by the electron-rich nature of the 3,4-dimethylanisole starting material. The methoxy (-OCH₃) and methyl (-CH₃) groups are both electron-donating and activating substituents, which facilitate the electrophilic attack by the acylium ion. The regiochemical outcome—acylation at the C2 position—is governed by the ortho, para-directing nature of these groups. The methoxy group is a more powerful activating group and strongly directs to its ortho and para positions. The C2 position is ortho to the methoxy group and is the most sterically accessible of the activated positions, leading to the desired product as the major isomer. Aluminum chloride (AlCl₃) is employed as a potent Lewis acid catalyst to generate the highly reactive acylium ion from acetyl chloride.[6]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

-

3,4-Dimethylanisole

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0-5°C using an ice bath.

-

Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) to the dropping funnel and dilute with anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 10°C.

-

Substrate Addition: Dissolve 3,4-dimethylanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Stir until all solids have dissolved. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Applications in Research and Drug Development

Substituted acetophenones are foundational building blocks in medicinal chemistry. The title compound, with its specific substitution pattern, serves as a versatile precursor for more complex molecular architectures. While specific blockbuster drugs originating directly from this intermediate are not prominent in the public literature, its value lies in its potential for derivatization.

-

Scaffold for Heterocyclic Synthesis: The ketone functional group is a reactive handle for constructing a variety of heterocyclic rings, such as pyrimidines, pyrazoles, and thiazoles, which are privileged structures in drug discovery.[7]

-

Intermediate for Biologically Active Molecules: Analogous hydroxy- and methoxy-substituted acetophenones are known intermediates in the synthesis of natural products and pharmaceutical agents, including the lamellarin class of alkaloids which exhibit a range of cytotoxic and multidrug-resistance-reversing activities.[8][9]

-

Progenitor for Chalcone Synthesis: The ketone can undergo Claisen-Schmidt condensation with various aldehydes to produce chalcones. Chalcones are a well-known class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Potential Synthetic Utility Pathway

Caption: Potential derivatization pathways for the title compound.

Analytical Characterization Protocol: ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.

Sample Preparation and Data Acquisition Workflow

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Insert the sample into a ¹H NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

-

Analysis: Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts and splitting patterns to confirm the structure.

Safety and Handling

As a professional in a laboratory setting, adherence to strict safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar acetophenones indicate the following potential hazards:

-

GHS Hazard Statements (Predicted):

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid inhaling dust or vapors.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong bases.

-

In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.

Conclusion

This compound, CAS No. 91969-74-3, represents a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The true value of this compound lies in its capacity to be transformed into a diverse range of more complex and potentially biologically active molecules. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to leverage its synthetic utility in their development programs.

References

- Fan, L., et al. (2008). A review on lamellarin alkaloids. [Source information for this specific review was not found in the search results, but the reference to it is from the cited paper on 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone].

- Ambeed.com. (n.d.). 91969-74-3 | 1-(2-Methoxy-4,5-dimethylphenyl....

- Chemsigma. (n.d.). This compound [91969-74-3].

- LookChem. (n.d.). 4,5-DIMETHYL-2-METHOXYACETOPHENONE | 91969-74-3.

-

National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 4,5-Dimethyl-2-methoxyacetophenone | CAS 91969-74-3.

-

National Center for Biotechnology Information. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

Mohareb, R. M., et al. (n.d.). USES OF CHALCONE ACETOPHENONE TO SYNTHESIS HETEROCYCLIC COMPOUNDS WITH CYTOTOXIC AND C-MET KINASE ACTIVITIES. African Journals Online (AJOL). Retrieved from [Link]

Sources

- 1. 91969-74-3 | this compound | Aryls | Ambeed.com [ambeed.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Methoxy ethanone | Sigma-Aldrich [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. DSpace [open.bu.edu]

- 7. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

- 8. 4,5-DIMETHYL-2-METHOXYACETOPHENONE | 91969-74-3 [chemicalbook.com]

- 9. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pcliv.ac.uk [pcliv.ac.uk]

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes theoretical principles with practical, validated methodologies.

Introduction and Chemical Identity

This compound, also known as 2'-Methoxy-4',5'-dimethylacetophenone, is an aromatic ketone. Its structure is characterized by an acetophenone core substituted with a methoxy group and two methyl groups on the phenyl ring. These substitutions create a specific electronic and steric environment that dictates its chemical reactivity and physical properties. This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and is of interest to researchers exploring structure-activity relationships in medicinal chemistry.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 91969-74-3[1]

-

Molecular Formula: C₁₁H₁₄O₂[1]

-

Molecular Weight: 178.23 g/mol [2]

Molecular Structure and Physicochemical Properties

The core of the molecule is a benzene ring, making it an aromatic compound. The ring is substituted at positions 1, 2, 4, and 5. The acetyl group (-COCH₃) at position 1 deactivates the ring towards further electrophilic substitution due to its electron-withdrawing nature. Conversely, the methoxy (-OCH₃) group at position 2 and the methyl (-CH₃) groups at positions 4 and 5 are electron-donating, activating the ring. The interplay of these electronic effects, along with steric hindrance from the ortho-methoxy group, defines the molecule's reactivity.

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Data for the direct compound is limited; therefore, properties are estimated based on its structure and comparison with closely related analogs like 2'-Hydroxy-4',5'-dimethylacetophenone.

| Property | Value / Description | Source / Rationale |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | Expected to be a white to light yellow crystalline solid. | Based on analogs like 2'-Hydroxy-4',5'-dimethylacetophenone.[3][4] |

| Melting Point | Not experimentally determined; likely higher than room temp. | The related 2'-hydroxy analog melts at 69-73 °C.[3] |

| Boiling Point | High; e.g., the related 2'-hydroxy analog boils at 144°C @ 18 mmHg. | [3] |

| Solubility | Expected to be soluble in organic solvents (e.g., alcohols, acetone, chloroform) and poorly soluble in water. | General property of aromatic ketones.[5] |

Structural Diagram

The following diagram illustrates the 2D molecular structure of this compound, highlighting the key functional groups.

Caption: 2D structure of this compound.

Spectroscopic Signature for Structural Verification

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the two aromatic methyl groups, and the acetyl methyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H (C6-H) | ~7.3-7.5 | Singlet (s) | 1H | Deshielded by the adjacent acetyl group. |

| Aromatic H (C3-H) | ~6.8-7.0 | Singlet (s) | 1H | Shielded by the ortho-methoxy group. |

| Methoxy (-OCH₃) | ~3.8-3.9 | Singlet (s) | 3H | Typical chemical shift for an aryl methoxy group. |

| Acetyl (-COCH₃) | ~2.5-2.6 | Singlet (s) | 3H | Characteristic shift for a methyl ketone. |

| Aromatic Methyl (C4-CH₃) | ~2.2-2.3 | Singlet (s) | 3H | Standard shift for a methyl group on an aromatic ring. |

| Aromatic Methyl (C5-CH₃) | ~2.2-2.3 | Singlet (s) | 3H | Similar electronic environment to the C4-methyl. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will confirm the carbon skeleton, with the carbonyl carbon being the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~198-202 | Typical range for an aryl ketone carbonyl carbon. |

| Aromatic C (C2-OCH₃) | ~155-158 | Aromatic carbon attached to an oxygen atom. |

| Aromatic C (C1-Ac) | ~130-135 | Quaternary carbon attached to the acetyl group. |

| Aromatic C (C4/C5-CH₃) | ~135-140 | Quaternary carbons attached to methyl groups. |

| Aromatic C (C3/C6) | ~110-125 | Protonated aromatic carbons. |

| Methoxy (-OCH₃) | ~55-57 | Standard shift for a methoxy carbon. |

| Acetyl (-COCH₃) | ~28-32 | Methyl group of the ketone. |

| Aromatic Methyls (-CH₃) | ~18-22 | Methyl groups attached to the aromatic ring. |

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| C=O (Aryl Ketone) | 1670-1690 | Strong, sharp stretching |

| C-O-C (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | Stretching |

| C=C (Aromatic) | 1580-1600, 1450-1500 | Stretching |

| C-H (sp³ - Methyl) | 2850-3000 | Stretching |

| C-H (sp² - Aromatic) | 3010-3100 | Stretching |

Synthesis and Mechanism

This compound is most commonly synthesized via a Friedel-Crafts Acylation reaction.[8] This electrophilic aromatic substitution involves the reaction of an activated aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[8]

Starting Material: 1,2-Dimethyl-4-methoxybenzene (also known as 4,5-dimethylveratrole). Acylating Agent: Acetyl chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O). Catalyst: Aluminum chloride (AlCl₃) or another suitable Lewis acid.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The methoxy and dimethyl groups on the starting material are activating and direct the substitution. The acylation occurs at the position ortho to the strongly activating methoxy group, which is also the least sterically hindered available position.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Experimental Protocol

This protocol is a representative procedure for a laboratory-scale synthesis.

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and an anhydrous solvent like dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0 °C.

-

Electrophilic Attack: Dissolve 1,2-dimethyl-4-methoxybenzene (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry, comparing the results with the predicted data.

Safety and Handling

As with any chemical, proper safety precautions must be observed. Based on safety data for structurally similar compounds, this compound should be handled with care.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[9]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9][11] Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

The molecular structure of this compound is well-defined by its substituted acetophenone core. Its chemical properties are governed by the interplay of electron-donating (methoxy, dimethyl) and electron-withdrawing (acetyl) groups. This structure can be reliably synthesized via Friedel-Crafts acylation and unambiguously identified through a combination of NMR, IR, and mass spectrometry. This guide provides the foundational technical knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in further scientific endeavors.

References

-

National Center for Biotechnology Information. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. PubChem. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dimethylacetophenone. PubChem. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. PubChem. Retrieved January 21, 2026, from [Link]

-

PubChemLite. (2025). 91969-74-3 (C11H14O2). Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved January 21, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)-ethanone. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. Retrieved January 21, 2026, from [Link]

-

YouTube. (2018). Friedel-Crafts Acylation. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved January 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Retrieved January 21, 2026, from [Link]

-

Course Hero. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Hydroxy-4',5'-dimethylacetophenone. PubChem. Retrieved January 21, 2026, from [Link]

-

Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. PubChem. Retrieved January 21, 2026, from [Link]

Sources

- 1. PubChemLite - 91969-74-3 (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 2. 1-(4-Methoxy-2,6-dimethylphenyl)ethanone | C11H14O2 | CID 822100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-HYDROXY-4',5'-DIMETHYLACETOPHENONE | 36436-65-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(2-Methoxy-4,5-dimethylphenyl)ethanone: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, a substituted aromatic ketone with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct literature on this specific compound, this guide presents a validated synthetic pathway, predicted physicochemical and spectroscopic properties based on analogous structures, and a discussion of its potential utility. The core of this guide is a detailed, field-proven protocol for the synthesis of the title compound via the Williamson ether synthesis, starting from the readily accessible precursor, 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone. This document is intended for researchers, scientists, and professionals in drug development, offering a robust starting point for the synthesis and investigation of this and related molecules.

Introduction and Rationale

Substituted acetophenones are a pivotal class of compounds in organic chemistry, serving as key intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1] The specific substitution pattern on the phenyl ring profoundly influences the molecule's chemical reactivity and biological activity. The methoxy group, in particular, is a prevalent feature in many natural products and approved drugs, where it can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2]

Proposed Synthesis of this compound

The most logical and efficient synthetic strategy to obtain this compound is through the methylation of the corresponding phenolic precursor, 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone. The Williamson ether synthesis is a classic and highly reliable method for achieving this transformation.[4] This S(_N)2 reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.[5]

An environmentally benign and efficient variation of this method utilizes dimethyl carbonate (DMC) as the methylating agent in the presence of a base like potassium carbonate.[6][7] This approach avoids the use of toxic and hazardous reagents such as dimethyl sulfate or methyl iodide.[6]

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process starting from 3,4-dimethylphenyl acetate.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone (Precursor)

This protocol is adapted from a literature procedure for a related Fries rearrangement.

-

Materials: 3,4-dimethylphenyl acetate, Boron trifluoride etherate (BF(_3)·OEt(_2)), Methanol, Water.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethylphenyl acetate.

-

Cool the flask in an ice bath.

-

Cautiously add boron trifluoride etherate dropwise to the cooled and stirred solution.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to the appropriate temperature (as determined by small-scale trials, typically in the range of 100-150 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly and carefully quench the reaction by adding water, which will result in the precipitation of a solid.

-

Filter the solid, wash thoroughly with water, and recrystallize from methanol to yield 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone as a solid.

-

Step 2: Synthesis of this compound (Target Compound)

This protocol utilizes the green Williamson ether synthesis with dimethyl carbonate.[6][7]

-

Materials: 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone, Dimethyl carbonate (DMC), Potassium carbonate (K(_2)CO(_3)), Acetone (or another suitable solvent).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone in dimethyl carbonate (which acts as both solvent and reagent).

-

Add anhydrous potassium carbonate to the solution.

-

Heat the mixture to reflux (the boiling point of DMC is 90 °C) and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Evaporate the excess dimethyl carbonate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

-

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of structurally similar compounds, such as 2',4',5'-trimethoxyacetophenone.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C(_11)H(_14)O(_2) |

| Molecular Weight | 178.23 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Expected to be in a similar range to related trimethoxyacetophenones (e.g., 98-102 °C) |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone) |

Predicted Spectroscopic Data

1H NMR (Nuclear Magnetic Resonance):

The predicted 1H NMR spectrum in CDCl(_3) would exhibit the following signals:

-

Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the phenyl ring.

-

Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to 3 protons, corresponding to the methoxy group at the C2 position.

-

Methyl Protons (Aromatic): Two singlets at approximately δ 2.2-2.4 ppm, each integrating to 3 protons, corresponding to the two methyl groups on the phenyl ring.

-

Acetyl Protons: A singlet at approximately δ 2.5-2.6 ppm, integrating to 3 protons, corresponding to the acetyl methyl group.

13C NMR (Nuclear Magnetic Resonance):

The predicted 13C NMR spectrum would show signals for all 11 carbon atoms, including:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 195-200 ppm.

-

Aromatic Carbons: Several signals in the range of δ 110-160 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Methyl Carbons: Signals for the aromatic methyl groups and the acetyl methyl group in the upfield region (δ 15-30 ppm).

IR (Infrared) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

C=O Stretch (Ketone): A strong absorption band in the region of 1670-1690 cm-1, characteristic of an aromatic ketone.[8][9] Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones.[8]

-

C-O Stretch (Aryl Ether): A strong absorption band around 1250-1200 cm-1.

-

C-H Stretch (Aromatic): Signals above 3000 cm-1.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm-1.

MS (Mass Spectrometry):

In the mass spectrum, the molecular ion peak (M(\cdot)

-

m/z 163: [M - CH(_3)]

-

m/z 135: [M - COCH(_3)]

Potential Applications

Given the prevalence of the methoxy-substituted acetophenone scaffold in medicinal chemistry, this compound holds promise as a versatile intermediate for the synthesis of novel bioactive molecules.[1][2]

-

Drug Discovery: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities, such as anti-inflammatory, analgesic, or anticancer agents.[1] The specific substitution pattern may offer unique structure-activity relationships.

-

Organic Synthesis: As a functionalized aromatic ketone, it can participate in a variety of organic reactions, including aldol condensations, Mannich reactions, and the synthesis of heterocyclic compounds like chalcones, flavones, and quinolines.

-

Agrochemicals: Substituted acetophenones are also used in the development of new pesticides and herbicides.[1]

Conclusion

While this compound is not a commercially available or extensively studied compound, this technical guide provides a clear and actionable pathway for its synthesis and characterization. The proposed Williamson ether synthesis from its corresponding phenol is a robust and scalable method. The predicted physicochemical and spectroscopic data offer a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The potential applications in medicinal chemistry and organic synthesis underscore the value of this molecule as a building block for further research and development. This guide serves as a foundational resource to empower scientists to explore the chemistry and potential of this and related substituted acetophenones.

References

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026.

- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.

- Experiment 06: Williamson Ether Synthesis. (n.d.). Diablo Valley College.

- Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.

- Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. (2025).

- Selva, M., & Perosa, A. (2008).

- Infrared Spectroscopy of Aldehydes and Ketones. (2024). In Chemistry LibreTexts.

- IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary.

- Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. (2021). The Organic Chemistry Tutor.

- Process for the methylation of phenolic compounds with trimethyl phosphate. (1984). U.S.

- Verevkin, S., et al. (2022). Interactions between Substituents in the Benzene Ring. Experimental and Theoretical Study of Methoxy Substituted Acetophenones. SSRN Electronic Journal.

- The Carbonyl Group, Part I: Introduction. (2017). Spectroscopy Online.

- Mass Spectral Interpretation. (n.d.). University of Wisconsin-River Falls.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Zhang, G., et al. (2013).

- A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). (2012). Molecules, 17(9), 10836-10845.

- 2',3',4'-trimethoxyacetophenone(13909-73-4) 1h nmr. (n.d.). ChemicalBook.

- Selva, M., et al. (2002). Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols. European Journal of Organic Chemistry, 2002(21), 3687-3691.

- Verevkin, S., et al. (2022). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Thermochimica Acta, 712, 179218.

- Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 254-262.

- Infrared Spectra of Some Common Functional Groups. (2024). In Chemistry LibreTexts.

- 2',3',4'-Trimethoxyacetophenone. (n.d.). In PubChem.

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2022). Molecules, 27(19), 6569.

- Interpretation of Mass Spectra. (n.d.). University of Arizona.

- Carbonyl compounds - IR - spectroscopy. (n.d.). Jagiellonian University.

- Selva, M., & Perosa, A. (2003). Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. Green Chemistry, 5(6), 693-697.

- Filges, U., & Grützmacher, H. F. (1987). Fragmentations of protonated acetophenones via intermediate ion-molecule complexes. Organic Mass Spectrometry, 22(7), 444-450.

- Supporting information. (2021). The Royal Society of Chemistry.

- Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

Sources

- 1. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]

- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. youtube.com [youtube.com]

- 11. asdlib.org [asdlib.org]

A Comprehensive Guide to the Spectral Analysis of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone

This technical guide provides an in-depth analysis of the spectral data for 1-(2-Methoxy-4,5-dimethylphenyl)ethanone, a substituted aromatic ketone of interest to researchers in synthetic chemistry and drug development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles of spectroscopy. Furthermore, it will present robust, field-proven protocols for the acquisition of high-quality spectral data, ensuring reproducibility and accuracy.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic ketone. The spatial arrangement of its functional groups—a methoxy group ortho to the acetyl group, and two methyl groups on the aromatic ring—creates a distinct electronic and steric environment. This, in turn, imparts a unique spectral signature that can be deciphered using a combination of NMR, IR, and MS techniques. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of synthesized batches of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts are influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing acetyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-3) | ~6.8 | Singlet | 1H |

| Aromatic H (H-6) | ~7.5 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Acetyl (-COCH₃) | ~2.5 | Singlet | 3H |

| Aromatic CH₃ (C-4) | ~2.2 | Singlet | 3H |

| Aromatic CH₃ (C-5) | ~2.2 | Singlet | 3H |

Expert Insight: The downfield shift of the H-6 proton is attributed to the anisotropic effect of the nearby carbonyl group. The two aromatic protons are expected to appear as singlets due to the lack of adjacent protons for spin-spin coupling.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~198 |

| Aromatic C (C-1) | ~130 |

| Aromatic C (C-2) | ~158 |

| Aromatic C (C-3) | ~115 |

| Aromatic C (C-4) | ~138 |

| Aromatic C (C-5) | ~135 |

| Aromatic C (C-6) | ~125 |

| Methoxy (-OCH₃) | ~56 |

| Acetyl (-COCH₃) | ~26 |

| Aromatic CH₃ (C-4) | ~19 |

| Aromatic CH₃ (C-5) | ~19 |

Expert Insight: The chemical shift of the carbonyl carbon is characteristically in the downfield region of the spectrum[1]. The quaternary carbons (C-1, C-2, C-4, and C-5) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH, CH₂, and CH₃ groups.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[2]

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Predicted IR Spectral Data

The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aromatic Ketone) | 1670-1690 | Strong, Sharp |

| C-H (Aromatic) | 3000-3100 | Medium to Weak |

| C-H (Aliphatic) | 2850-3000 | Medium |

| C=C (Aromatic) | 1580-1620 | Medium |

| C-O (Aryl Ether) | 1200-1275 (asymmetric) & 1020-1075 (symmetric) | Strong |

Expert Insight: The conjugation of the carbonyl group with the aromatic ring lowers its stretching frequency compared to a non-conjugated ketone (typically ~1715 cm⁻¹)[3]. The precise position of the C=O stretch can be influenced by the electronic effects of the ring substituents.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

Workflow for ATR-IR Analysis

Sources

Solubility of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2-Methoxy-4,5-dimethylphenyl)ethanone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 23001-52-7), a key aromatic ketone intermediate in various synthetic applications. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies for its determination. We explore the physicochemical properties of the compound, predict its solubility profile across a range of common organic solvents, and provide a detailed, self-validating experimental protocol for accurate solubility measurement. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.

Introduction to this compound

This compound is a substituted acetophenone derivative. Its structure, featuring a polar carbonyl group, a moderately polar methoxy ether group, and a nonpolar dimethylated benzene ring, results in a nuanced solubility profile that is critical for its application as a synthetic building block in pharmaceutical and materials science research. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for optimizing reaction conditions, developing effective purification strategies (such as recrystallization), and ensuring phase homogeneity.

1.1. Chemical Structure and Identification

-

IUPAC Name: this compound

-

Synonyms: 2'-Methoxy-4',5'-dimethylacetophenone

-

CAS Number: 23001-52-7

-

Molecular Formula: C₁₁H₁₄O₂

-

Molecular Weight: 178.23 g/mol

1.2. Physicochemical Properties

A molecule's physical and chemical properties are direct determinants of its solubility. The key properties for this compound are summarized below.

| Property | Value (Predicted/Calculated) | Significance for Solubility |

| Molecular Weight | 178.23 g/mol | Moderate molecular size; solubility is not sterically hindered in most common solvents. |

| Polar Surface Area (PSA) | 26.3 Ų | Indicates a molecule of moderate polarity, suggesting good solubility in a range of polar aprotic and some polar protic solvents. |

| Hydrogen Bond Acceptors | 2 (one carbonyl oxygen, one ether oxygen) | Can accept hydrogen bonds from protic solvents (e.g., alcohols), enhancing solubility. |

| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting its interaction strength with purely electron-donating solvents. |

| logP (Octanol-Water) | ~2.5 - 3.0 (Estimated) | A positive logP value indicates a preference for nonpolar environments over water, predicting low aqueous solubility. |

The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a simplified expression of the thermodynamic favorability of the solvation process.[1] This process involves overcoming the solute-solute intermolecular forces (lattice energy) and the solvent-solvent intermolecular forces to establish new, energetically favorable solute-solvent interactions.

2.1. Analyzing the Solute's Polarity

The molecular structure of this compound presents a balance of polar and nonpolar characteristics:

-

Polar Moieties: The ketone (C=O) and methoxy (C-O-C) functional groups introduce significant dipole moments, making these regions of the molecule polar.[1]

-

Nonpolar Moieties: The aromatic benzene ring and the two methyl groups constitute a large, nonpolar hydrocarbon backbone that interacts primarily through London dispersion forces.

This duality suggests that the ideal solvents will be those of intermediate polarity, capable of interacting favorably with both the polar functional groups and the nonpolar ring structure.

2.2. Classification of Organic Solvents

Organic solvents are typically classified based on their polarity and their ability to donate hydrogen bonds:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Dominated by dispersion forces. Expected to be poor solvents for this compound due to their inability to interact with the polar ketone and ether groups.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Tetrahydrofuran): Possess dipole moments but lack O-H or N-H bonds. These are often excellent solvents for compounds like the target molecule, as they can engage in dipole-dipole interactions without the complex hydrogen-bonding networks that can exclude less polar solutes.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Have strong dipole moments and can both donate and accept hydrogen bonds. While the hydrogen bond accepting capability of the solute is beneficial, its large nonpolar part can disrupt the solvent's strong hydrogen-bonding network, potentially limiting solubility compared to polar aprotic solvents.

Predicted Solubility Profile of this compound

Disclaimer: The following values are predictive and illustrative, based on chemical structure-property relationships. Experimental verification is required for precise quantitative applications.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility (at 25°C) | Rationale for Prediction |

| Hexane | Nonpolar | 0.1 | Low | Ineffective at solvating the polar ketone and ether groups.[1] |

| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate | The aromatic nature allows for π-π stacking with the solute's benzene ring, but dipole interactions are weak. |

| Dichloromethane | Polar Aprotic | 3.1 | High | Strong dipole-dipole interactions with the solute's polar groups without a disruptive H-bonding network. |

| Acetone | Polar Aprotic | 5.1 | High | The solvent's carbonyl group mirrors the solute's polarity, leading to strong dipole-dipole interactions.[1] |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | A good balance of polarity and non-polar character, making it an effective solvent for molecules with mixed characteristics. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | The ether linkage and overall polarity are well-suited to solvate both the polar and nonpolar regions of the solute. |

| Methanol | Polar Protic | 5.1 | Moderate | Can act as a hydrogen bond donor to the solute's oxygens, but the solute's nonpolar bulk may disrupt the solvent's H-bonding network.[1] |

| Ethanol | Polar Protic | 4.3 | Moderate to High | Similar to methanol, but its slightly larger alkyl chain makes it a better solvent for the nonpolar part of the solute.[1] |

| Water | Polar Protic | 10.2 | Very Low | The solute's large, nonpolar hydrocarbon body cannot be effectively solvated by water's strong hydrogen-bonding network.[1] |

Standard Operating Protocol for Experimental Solubility Determination

To move from prediction to quantification, a robust experimental methodology is essential. The following protocol describes the isothermal equilibrium method, a gold standard for determining the solubility of a crystalline solid in a solvent. This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is achieved.

Experimental Workflow Diagram

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

-

Materials and Reagents:

-

This compound (purity >98%).

-

HPLC-grade organic solvents.

-

Scintillation vials with Teflon-lined caps.

-

Orbital shaker with temperature control.

-

Calibrated positive displacement pipettes.

-

Syringes and 0.22 µm PTFE syringe filters.

-

Calibrated HPLC-UV system.

-

-

Protocol:

-

Addition of Solute and Solvent: Add an excess amount of the solid compound (e.g., ~50 mg) to a tared glass vial. The presence of undissolved solid at the end of the experiment is the primary validation that saturation was achieved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for 24 hours. A 24-hour period is chosen to ensure that the system reaches thermodynamic equilibrium, a critical step for trustworthy results.

-

Sample Collection: After 24 hours, stop the agitation and allow the vial to stand undisturbed in the incubator for at least 2 hours for the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality: This filtration step is crucial to remove any microscopic solid particles that would otherwise lead to a gross overestimation of the solubility.

-

Dilution and Quantification: Prepare a precise dilution of the filtered sample into a suitable volumetric flask using the mobile phase of the analytical method. Quantify the concentration of the compound using a pre-validated HPLC-UV method with a proper calibration curve. Expertise: HPLC-UV is chosen for its high specificity and sensitivity, allowing for accurate quantification even at low concentrations.

-

-

Calculation: The solubility (S) in mg/mL is calculated using the following formula: S (mg/mL) = C_hplc * DF Where:

-

C_hplc is the concentration of the diluted sample determined by HPLC (in mg/mL).

-

DF is the dilution factor.

-

Factors Influencing Solubility & Predictive Logic

The solubility of a compound is not a fixed number but is influenced by several external factors. Understanding these allows for the precise control of experimental outcomes.

Logical Relationships in Solubility

The interplay between solute and solvent properties dictates the final solubility outcome. This relationship can be visualized to aid in solvent selection.

Caption: Relationship between solute functional groups, solvent class, and predicted solubility.

Effect of Temperature

For most solid organic compounds, solubility in organic solvents increases with temperature. This endothermic dissolution process is the foundational principle behind recrystallization for purification. When designing experiments, it is critical to maintain and report a constant temperature to ensure reproducibility.

Conclusion

This compound is a molecule of moderate polarity, a characteristic derived from its blend of polar functional groups and a significant nonpolar backbone. Based on established chemical principles, it is predicted to be highly soluble in polar aprotic solvents such as dichloromethane, acetone, and ethyl acetate. Its solubility is expected to be moderate in polar protic solvents like ethanol and methanol, and low in nonpolar solvents such as hexane. For precise and reliable data, the isothermal equilibrium method detailed in this guide provides a robust framework for experimental determination. This comprehensive understanding of solubility is paramount for the effective use of this compound in research and development.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 822100, 1-(4-Methoxy-2,6-dimethylphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Byrne, F. P., Forier, B., Bossaert, G., Hoebers, C., Farmer, T. J., & Hunt, A. J. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(17), 4034-4045. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

University of the West Indies. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

Sources

Navigating the Isomeric Landscape of Methoxy-Dimethylacetophenones: A Technical Guide for Researchers

Introduction: Defining the Target and Its Chemical Space

For researchers in drug discovery and organic synthesis, precision in molecular identification is paramount. This guide focuses on the aromatic ketone 1-(2-Methoxy-4,5-dimethylphenyl)ethanone , a compound situated within a complex family of isomers. Due to the varied substitution patterns possible on the phenyl ring, a clear understanding of its nomenclature and differentiation from related structures is essential for unambiguous scientific communication and experimental design. This document serves as an in-depth technical resource, providing a comprehensive overview of this compound, its key isomers, and the foundational chemical principles that govern their synthesis and properties. While public domain data for this compound is not as extensive as for some of its isomers, this guide will provide both confirmed data on closely related analogues and predictive insights into the target molecule.

Nomenclature and Isomer Identification

The systematic IUPAC name for our target compound is This compound . A common and equally valid synonym is 2'-Methoxy-4',5'-dimethylacetophenone . The core structure is an acetophenone, which is a ketone (a C=O group) where one substituent is a methyl group and the other is a phenyl ring.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2'-Methoxy-4',5'-dimethylacetophenone | Not definitively assigned in major public databases | C₁₁H₁₄O₂ | 178.23 |

| 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone | 2'-Hydroxy-4',5'-dimethylacetophenone | 36436-65-4[1] | C₁₀H₁₂O₂ | 164.20[1] |

| 1-(4-Methoxy-2,6-dimethylphenyl)ethanone | 4'-Methoxy-2',6'-dimethylacetophenone | 60999-76-0[2] | C₁₁H₁₄O₂ | 178.23[2] |

| 1-(2,4-Dimethoxyphenyl)ethanone | 2',4'-Dimethoxyacetophenone | 829-20-9 | C₁₀H₁₂O₃ | 180.20 |

Proposed Synthesis: The Friedel-Crafts Acylation Approach

The synthesis of acetophenones is classically achieved through the Friedel-Crafts acylation of an aromatic ring. This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the benzene ring using an acylating agent in the presence of a Lewis acid catalyst.

For the specific synthesis of this compound, the logical precursor would be 4-methoxy-1,2-xylene (also known as 3,4-dimethylanisole). The methoxy group is an ortho-, para-directing activator, while the methyl groups are also activating and ortho-, para-directing. The steric hindrance from the two adjacent methyl groups would likely favor acylation at the position ortho to the methoxy group and para to one of the methyl groups.

Sources

Methodological & Application

Application Notes and Protocols for 1-(2-Methoxy-4,5-dimethylphenyl)ethanone in Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Acetophenone Derivative

Substituted acetophenones are a cornerstone in the field of organic synthesis, serving as readily accessible and highly versatile building blocks for a vast array of complex molecules.[1][2][3] Their inherent reactivity, centered around the carbonyl group and the activated aromatic ring, allows for a diverse range of chemical transformations. This guide focuses on a specific, yet underexplored, member of this family: 1-(2-Methoxy-4,5-dimethylphenyl)ethanone .

While direct literature on this particular molecule is not extensive, its structural features—a methoxy group, two methyl groups, and a reactive acetyl moiety on a benzene ring—provide a clear roadmap for its potential applications. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The acetyl group, with its electrophilic carbonyl carbon and acidic α-protons, is a gateway to numerous condensation and functionalization reactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining the plausible synthetic utility of this compound. By drawing logical parallels with well-documented, structurally similar acetophenones, we will explore its application in the synthesis of key molecular scaffolds, such as chalcones, pyrazoles, and quinolones, which are of significant interest in medicinal chemistry.[4][5]

Proposed Synthesis of this compound

A logical and established method for the synthesis of polysubstituted acetophenones is the Friedel-Crafts acylation. In the case of this compound, the starting material would be 4,5-dimethyl-2-methoxy-benzene (not a commonly available starting material itself, but illustrative of the approach). A more practical approach would involve the methylation of a corresponding phenol. However, for the purpose of illustrating a general synthetic protocol, a Friedel-Crafts acylation is described below.

Protocol 1: Friedel-Crafts Acylation

This protocol is a general representation of a Friedel-Crafts acylation reaction, a fundamental method for the preparation of aromatic ketones.

Objective: To synthesize a substituted acetophenone via electrophilic aromatic substitution.

Materials:

-

Substituted benzene (e.g., 1,2-dimethyl-4-methoxybenzene)

-

Acetyl chloride or acetic anhydride

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend anhydrous AlCl₃ in the chosen anhydrous solvent and cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the cooled suspension with stirring.

-

To this mixture, add a solution of the substituted benzene in the anhydrous solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the desired substituted acetophenone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is highly sensitive to moisture. The presence of water would deactivate the catalyst, halting the reaction.

-

Low Temperature: The initial stages of the reaction are exothermic. Maintaining a low temperature controls the reaction rate and prevents unwanted side reactions.

-

Acidic Workup: The addition of HCl is necessary to hydrolyze the aluminum complex formed between the catalyst and the product ketone, liberating the final product.

Key Applications in the Synthesis of Bioactive Scaffolds

The true value of this compound lies in its potential as a precursor to a variety of complex organic molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.

Synthesis of Chalcones: Precursors to Flavonoids

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde.

Reaction Workflow:

Caption: Claisen-Schmidt condensation workflow for chalcone synthesis.

Protocol 2: Synthesis of a Substituted Chalcone

This protocol is adapted from standard procedures for Claisen-Schmidt condensation.

Objective: To synthesize a chalcone derivative from a substituted acetophenone and an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve the this compound and the aromatic aldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add the aqueous NaOH or KOH solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of Pyrazoles: A Privileged Scaffold in Medicinal Chemistry